Cas no 2138134-17-3 (2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)

2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is a heterocyclic amine derivative featuring a tetrahydrobenzothiazole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive molecules, particularly those targeting neurological and metabolic pathways. The ethyl substitution at the 4-position enhances lipophilicity, potentially improving membrane permeability. The primary amine functionality allows for further derivatization, making it a versatile intermediate in drug discovery. Its rigid bicyclic scaffold may contribute to selective receptor binding, while the tetrahydrobenzothiazole moiety offers stability under physiological conditions. This compound is typically utilized in exploratory synthesis for the development of novel therapeutic agents.
2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine structure
2138134-17-3 structure
Product name:2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
CAS No:2138134-17-3
MF:C11H18N2S
Molecular Weight:210.339021205902
CID:6326307
PubChem ID:165458803

2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2138134-17-3
    • EN300-742082
    • 2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
    • 2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
    • インチ: 1S/C11H18N2S/c1-2-8-4-3-5-9-11(8)13-10(14-9)6-7-12/h8H,2-7,12H2,1H3
    • InChIKey: QVRXWXFBOMLEFX-UHFFFAOYSA-N
    • SMILES: S1C(CCN)=NC2=C1CCCC2CC

計算された属性

  • 精确分子量: 210.11906976g/mol
  • 同位素质量: 210.11906976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • XLogP3: 2.1

2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-742082-0.5g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
0.5g
$699.0 2024-05-24
Enamine
EN300-742082-10.0g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
10.0g
$3131.0 2024-05-24
Enamine
EN300-742082-2.5g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
2.5g
$1428.0 2024-05-24
Enamine
EN300-742082-0.1g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
0.1g
$640.0 2024-05-24
Enamine
EN300-742082-5.0g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
5.0g
$2110.0 2024-05-24
Enamine
EN300-742082-0.05g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
0.05g
$612.0 2024-05-24
Enamine
EN300-742082-0.25g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
0.25g
$670.0 2024-05-24
Enamine
EN300-742082-1.0g
2-(4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
2138134-17-3 95%
1.0g
$728.0 2024-05-24

2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine 関連文献

2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2138134-17-3 and Product Name: 2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine

Compound with the CAS number 2138134-17-3 and the product name 2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a tetrahydro-1,3-benzothiazole core, which is a well-known pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways.

The tetrahydro-1,3-benzothiazole moiety in this compound is particularly noteworthy for its ability to interact with biological targets in a manner that can lead to therapeutic effects. This structural feature is often exploited in the design of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The presence of an ethyl group at the 4-position of the benzothiazole ring further enhances the compound's pharmacological profile by influencing its solubility, metabolic stability, and binding affinity to biological receptors.

In recent years, there has been a surge in research focused on developing novel derivatives of tetrahydro-1,3-benzothiazole due to their demonstrated efficacy in preclinical studies. The compound with CAS no. 2138134-17-3, specifically named 2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine, has been studied for its potential role in modulating enzyme activity and receptor interactions. Preliminary findings suggest that this compound may exhibit significant promise in the treatment of conditions characterized by abnormal enzyme function or receptor dysregulation.

The amine group at the 1-position of the ethane chain in this compound is another critical pharmacophoric element that contributes to its biological activity. Amines are well-documented functional groups in drug design due to their ability to form hydrogen bonds and participate in ionic interactions with biological targets. The specific positioning of the amine group in this molecule likely influences its binding kinetics and thermodynamics when interacting with proteins or enzymes.

Current research trends in pharmaceutical chemistry emphasize the development of multifunctional compounds that can target multiple pathways simultaneously. The compound with CAS no. 2138134-17-3 aligns with this trend by incorporating structural elements that could potentially interact with more than one biological target. This polypharmacological approach has shown promise in treating complex diseases where multiple mechanisms are involved.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The tetrahydro-1,3-benzothiazole scaffold has been identified as a key structural component in several drugs used to manage conditions such as epilepsy and depression. The addition of an ethyl group at the 4-position may enhance the compound's ability to cross the blood-brain barrier, making it more effective for central nervous system (CNS) applications.

Furthermore, the compound's chemical properties make it a candidate for further derivatization and optimization. Pharmaceutical researchers often modify such compounds by introducing additional functional groups or altering existing ones to improve their efficacy and reduce side effects. The flexibility provided by the tetrahydro-1,3-benzothiazole core allows for a wide range of structural modifications while maintaining core pharmacological activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies are employed to introduce the various functional groups while maintaining regioselectivity and stereochemical integrity. Techniques such as catalytic hydrogenation, nucleophilic substitution, and condensation reactions are commonly used in its preparation.

Evaluation of the compound's pharmacokinetic properties is essential before it can be considered for clinical trials. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are carefully studied to assess its safety and efficacy. Preliminary ADME studies suggest that the compound exhibits favorable pharmacokinetic profiles suitable for further development.

The potential therapeutic applications of this compound extend beyond neurological disorders. Its structural features also make it relevant for investigating treatments for cardiovascular diseases, where modulation of enzyme activity and receptor interactions plays a crucial role. Additionally, its ability to interact with inflammatory pathways positions it as a candidate for anti-inflammatory therapies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like this one with greater accuracy before conducting expensive wet-lab experiments. Molecular docking simulations and virtual screening have become indispensable tools in drug discovery pipelines. These computational methods have been used to identify how the amine group and other functional moieties interact with potential target proteins.

The integration of machine learning algorithms into drug discovery has further accelerated the process of identifying promising candidates like this one. By analyzing large datasets containing known drug structures and their biological activities, machine learning models can predict new compounds' potential therapeutic effects with remarkable precision.

In conclusion,2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine (CAS no: 2138134-17) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications across multiple disease areas including neurological disorders,cardiovascular diseases, and inflammatory conditions. Its unique structural features,including its tetrahydro-benzothiazole core, ethyl substitution,and amine functionality,make it an attractive candidate for further research and development.

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